2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-1,3-benzodiazole-5-carboxylic acid
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Description
This compound is also known as (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxypropanoic acid . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is commonly used in the synthesis of peptides .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorene moiety, an amide linkage, and a carboxylic acid group . The presence of these functional groups can influence the compound’s reactivity and properties.Scientific Research Applications
Fluorescent Labeling and Bioimaging
A promising application of fluorenyl derivatives is in fluorescent labeling and bioimaging. Fluorescence labeling with markers like carbazole-9-carboxylic acid [2-(2-aminooxyethoxy)ethoxy]amide has been utilized for accurate determination of carbonyls in cellulosic materials. This method, combined with gel permeation chromatography, allows for the profiling of carbonyl content relative to the molecular weight of cellulosic material (Roehrling et al., 2002). Moreover, fluorene derivatives have been employed in integrin-targeting water-soluble probes for bioimaging, demonstrating their potential in medical diagnostics and research (Morales et al., 2010).
Dispersion of Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been used as surfactants for carbon nanotubes (CNTs), facilitating their homogeneous aqueous dispersion. This application is crucial for the development of CNT-based materials and devices, highlighting the role of fluorenyl derivatives in nanotechnology (Cousins et al., 2009).
Synthetic Applications in Organic Chemistry
Fluorenyl derivatives are pivotal in synthetic organic chemistry, serving as intermediates in the synthesis of complex molecules. For instance, they have been involved in the synthesis of condensed heterocyclic compounds via rhodium-catalyzed oxidative coupling (Shimizu et al., 2009), and in the preparation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing their versatility in medicinal chemistry (Mohamed, 2014).
properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-3H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c29-24(30)15-9-10-21-22(13-15)28-23(27-21)11-12-26-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20H,11-12,14H2,(H,26,31)(H,27,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYXHCQPJFPTFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=NC5=C(N4)C=C(C=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-1,3-benzodiazole-5-carboxylic acid |
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